molecular formula C12H22N2O B1385195 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide CAS No. 1040691-07-3

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide

Cat. No.: B1385195
CAS No.: 1040691-07-3
M. Wt: 210.32 g/mol
InChI Key: YFOOQYCLUUIQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound binds to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-13-12(15)8-10-14-9-7-11-5-3-2-4-6-11/h5,14H,2-4,6-10H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOOQYCLUUIQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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